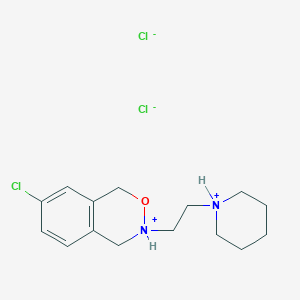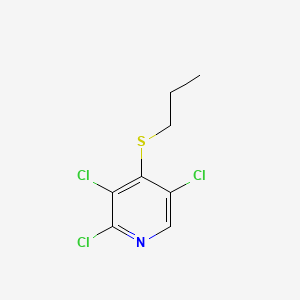
Benzamide, N-(2-methoxy-4-nitrophenyl)-4-nitro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide is a chemical compound with the molecular formula C14H11N3O5 It is characterized by the presence of two nitro groups and a methoxy group attached to a benzamide structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide typically involves the reaction of 2-methoxy-4-nitroaniline with 4-nitrobenzoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions, and the product is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
化学反应分析
Types of Reactions
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophiles like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethylformamide (DMF).
Major Products
Reduction: The major products are the corresponding amines, such as N-(2-amino-4-methoxyphenyl)-4-aminobenzamide.
Substitution: The products depend on the nucleophile used, resulting in various substituted benzamides.
科学研究应用
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.
作用机制
The mechanism of action of N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The nitro groups can participate in redox reactions, while the methoxy group may enhance binding affinity through hydrophobic interactions.
相似化合物的比较
Similar Compounds
- N-(2-methoxy-4-nitrophenyl)propanamide
- 2-methoxy-4-nitrophenyl isothiocyanate
- (2-methoxy-4-prop-2-enylphenyl) N-(2-methoxy-4-nitrophenyl) carbamate
Uniqueness
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide is unique due to the presence of both nitro groups and a methoxy group on the benzamide structure. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
属性
CAS 编号 |
5428-51-3 |
|---|---|
分子式 |
C14H11N3O6 |
分子量 |
317.25 g/mol |
IUPAC 名称 |
N-(2-methoxy-4-nitrophenyl)-4-nitrobenzamide |
InChI |
InChI=1S/C14H11N3O6/c1-23-13-8-11(17(21)22)6-7-12(13)15-14(18)9-2-4-10(5-3-9)16(19)20/h2-8H,1H3,(H,15,18) |
InChI 键 |
CENHPWNADSTTBN-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


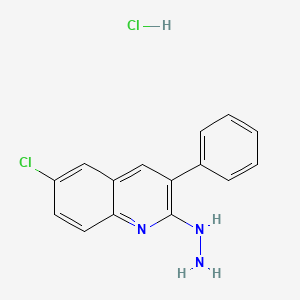

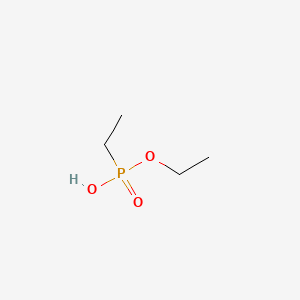
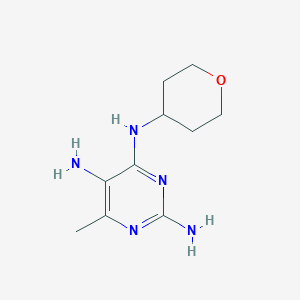
![(1S,4S)-2-Methyl-5-pyridin-3-YL-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B13751954.png)
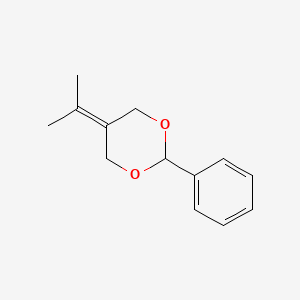
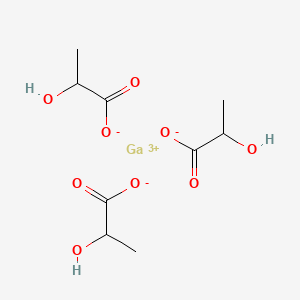
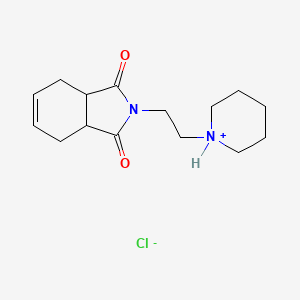
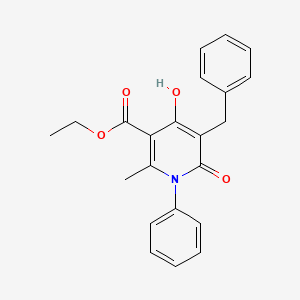

![2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid](/img/structure/B13751986.png)
![9,9-Dimethyl-9-azoniabicyclo[4.2.1]nonan-3-one](/img/structure/B13751988.png)
